Superior Cytotoxic Potency of Bufotalin Against Multidrug-Resistant Hepatoma Cells Compared to Bufalin and Cinobufagin
In a direct head-to-head comparison, Bufotalin was identified as the most potent anti-hepatoma agent among four key bufadienolides isolated from Venenum Bufonis. The study assessed cytotoxicity against both parental HepG2 and doxorubicin-induced multidrug-resistant (R-HepG2) liver cancer cells, demonstrating that Bufotalin exerts a stronger inhibitory effect than bufalin, telocinobufagin, and cinobufagin [1]. Structure-activity relationship analysis explicitly linked the superior activity to the C-16 acetyl group [1].
| Evidence Dimension | Relative Cytotoxic Potency against R-HepG2 Cells |
|---|---|
| Target Compound Data | Most potent compound among four tested bufadienolides |
| Comparator Or Baseline | Bufalin, telocinobufagin, cinobufagin (each less potent) |
| Quantified Difference | Bufotalin > bufalin > telocinobufagin > cinobufagin (rank order of potency) |
| Conditions | MTT assay on doxorubicin-induced multidrug resistant (R-HepG2) human liver cancer cells in vitro |
Why This Matters
This head-to-head data provides a clear scientific rationale for selecting Bufotalin over bufalin or cinobufagin in research programs focused on overcoming multidrug resistance in liver cancer.
- [1] Zhang DM, et al. Bufotalin from Venenum Bufonis inhibits growth of multidrug resistant HepG2 cells through G2/M cell cycle arrest and apoptosis. Eur J Pharmacol. 2012;692:19-28. View Source
